molecular formula C17H17NO4 B7843085 3-{4-[(4-Methoxyphenyl)carbamoyl]phenyl}propanoicacid

3-{4-[(4-Methoxyphenyl)carbamoyl]phenyl}propanoicacid

Cat. No.: B7843085
M. Wt: 299.32 g/mol
InChI Key: KEANIIPPILCWAM-UHFFFAOYSA-N
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Description

3-{4-[(4-Methoxyphenyl)carbamoyl]phenyl}propanoicacid is an organic compound with a complex structure that includes a methoxyphenyl group, a carbamoyl group, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[(4-Methoxyphenyl)carbamoyl]phenyl}propanoicacid typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxyphenyl isocyanate with 4-aminophenylpropanoic acid under controlled conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the temperature maintained at around 0-5°C to ensure the stability of the intermediate compounds.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-{4-[(4-Methoxyphenyl)carbamoyl]phenyl}propanoicacid can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbamoyl group can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-hydroxyphenyl derivatives, while reduction of the carbamoyl group can produce 4-aminophenyl derivatives.

Scientific Research Applications

3-{4-[(4-Methoxyphenyl)carbamoyl]phenyl}propanoicacid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-{4-[(4-Methoxyphenyl)carbamoyl]phenyl}propanoicacid involves its interaction with molecular targets such as enzymes or receptors. The methoxyphenyl group can participate in hydrogen bonding and hydrophobic interactions, while the carbamoyl group can form covalent bonds with active site residues. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxyphenylboronic acid
  • 4-Methoxycarbonylphenylboronic acid
  • 4-Aminophenylboronic acid

Uniqueness

3-{4-[(4-Methoxyphenyl)carbamoyl]phenyl}propanoicacid is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Compared to similar compounds, it offers a distinct balance of hydrophobic and hydrophilic properties, making it versatile for various applications.

Properties

IUPAC Name

3-[4-[(4-methoxyphenyl)carbamoyl]phenyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c1-22-15-9-7-14(8-10-15)18-17(21)13-5-2-12(3-6-13)4-11-16(19)20/h2-3,5-10H,4,11H2,1H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEANIIPPILCWAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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